

Synthesis and characterization of 4-Chloro-2'-methylbenzophenone derivatives

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Compound of Interest

Compound Name:	4-Chloro-2'-methylbenzophenone
CAS No.:	41064-50-0
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An In-Depth Technical Guide to the Synthesis and Characterization of **4-Chloro-2'-methylbenzophenone** Derivatives

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its derivatives represent a cornerstone scaffold in organic and medicinal chemistry. Their unique diaryl ketone structure imparts a combination of rigidity and conformational flexibility, making them privileged motifs in drug discovery and materials science.^[1] These compounds are not only found in numerous naturally occurring molecules with diverse biological activities but are also key components in marketed drugs like the anti-inflammatory agent ketoprofen and various UV-stabilizers.^{[1][2]}

The subject of this guide, **4-Chloro-2'-methylbenzophenone**, is a specific derivative that combines several key features: a chloro-substituted ring, which can modulate electronic properties and serve as a handle for further functionalization, and a methyl-substituted ring, which introduces steric bulk and alters the molecule's conformational preferences.

Understanding the synthesis and detailed characterization of this and related structures is

paramount for researchers aiming to develop novel therapeutics, photoinitiators, or advanced materials.[3] This guide provides a comprehensive overview of the primary synthetic routes and analytical techniques, grounded in established chemical principles and field-proven protocols.

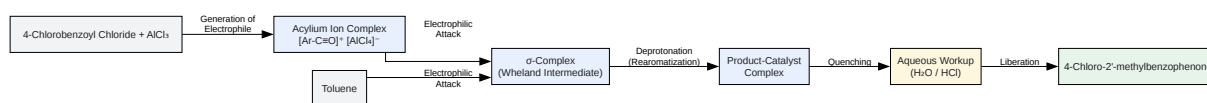
Part 1: Strategic Synthesis of the Benzophenone Core

The construction of the unsymmetrical diaryl ketone core of **4-Chloro-2'-methylbenzophenone** can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. We will explore the two most prominent and reliable methodologies: the classical Friedel-Crafts acylation and the modern palladium-catalyzed cross-coupling reactions.

The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and historically significant method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[4] For the synthesis of **4-Chloro-2'-methylbenzophenone**, this involves the reaction of toluene (the 2-methylphenyl source) with 4-chlorobenzoyl chloride.

Causality Behind the Method: The reaction is an electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl_3), is required in stoichiometric amounts.[4] Its role is to coordinate with the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion (or a complex that functions as one). This powerful electrophile is then attacked by the electron-rich π -system of the toluene ring. The use of at least one full equivalent of AlCl_3 is critical because the catalyst complexes with the product ketone, rendering it inactive.[4] The reaction's primary challenge is controlling regioselectivity on the toluene ring; the methyl group is an ortho-, para-director. While the para-substituted product (4-Chloro-4'-methylbenzophenone) is often a significant byproduct, steric hindrance from the methyl group and the bulky acylium complex favors acylation at the para position over the ortho position, making the desired 2'-methyl isomer a less abundant but accessible product.



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Caption: Mechanism of Friedel-Crafts Acylation.

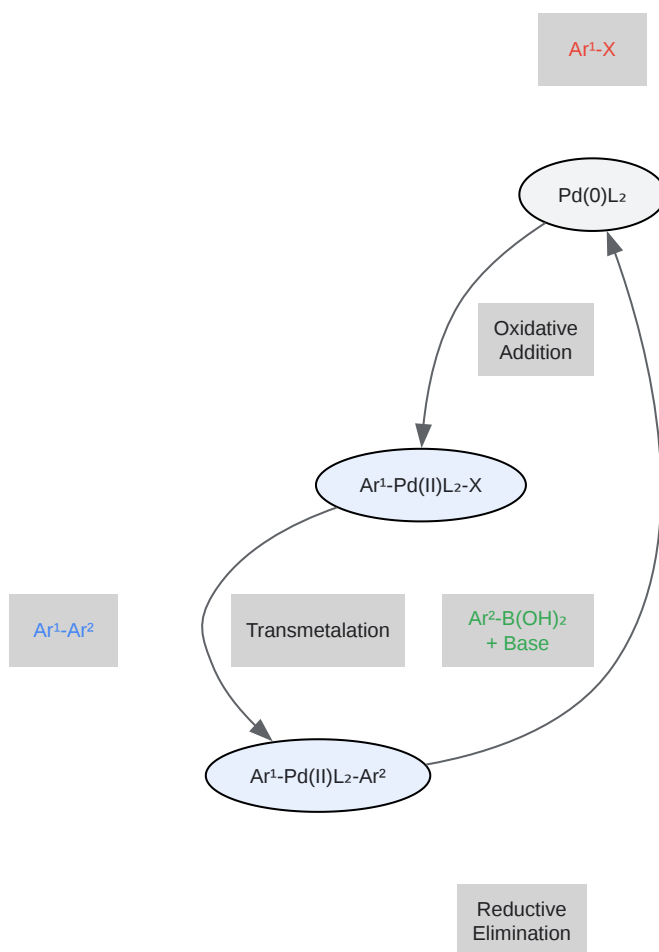
Modern Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, offer a milder and often more selective alternative for constructing the benzophenone scaffold.^{[5][6]} These methods exhibit remarkable functional group tolerance and typically proceed under less harsh conditions than Friedel-Crafts reactions.

Suzuki-Miyaura Coupling: A common strategy involves coupling an arylboronic acid with an aryl halide. To synthesize our target, one could couple 4-chlorophenylboronic acid with 2-bromotoluene in the presence of a palladium catalyst, a suitable ligand, and a base. A more direct route to the ketone is the carbonylative Suzuki coupling, where three components—an aryl halide (e.g., 1-chloro-4-iodobenzene), an arylboronic acid (e.g., o-tolylboronic acid), and carbon monoxide (CO)—are coupled.^[2]

Causality Behind the Method: The reaction proceeds via a catalytic cycle.^[6]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
- **Transmetalation:** The base activates the boronic acid, facilitating the transfer of its organic group to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are expelled, forming the final C-C bond of the product and regenerating the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium species and promoting the key steps of the cycle.



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Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Part 2: Field-Validated Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific substrate derivatives and reaction scale.

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

This protocol describes the acylation of toluene with 4-chlorobenzoyl chloride.^{[7][8]}

- Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (to a scrubber), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, non-reactive solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).

- **Reagent Addition:** Cool the suspension in an ice-water bath to 0-5 °C. Add toluene (1.5 eq) to the flask. Prepare a solution of 4-chlorobenzoyl chloride (1.0 eq) in the same solvent and add it to the dropping funnel.
- **Reaction:** Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
- **Work-up:** Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.
- **Purification:** Wash the combined organic layers with water, then with a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ortho- and para-isomers, followed by recrystallization.

Protocol 2.2: Synthesis via Suzuki-Miyaura Coupling (Generalized)

This protocol outlines a general procedure for coupling an aryl halide with an arylboronic acid.

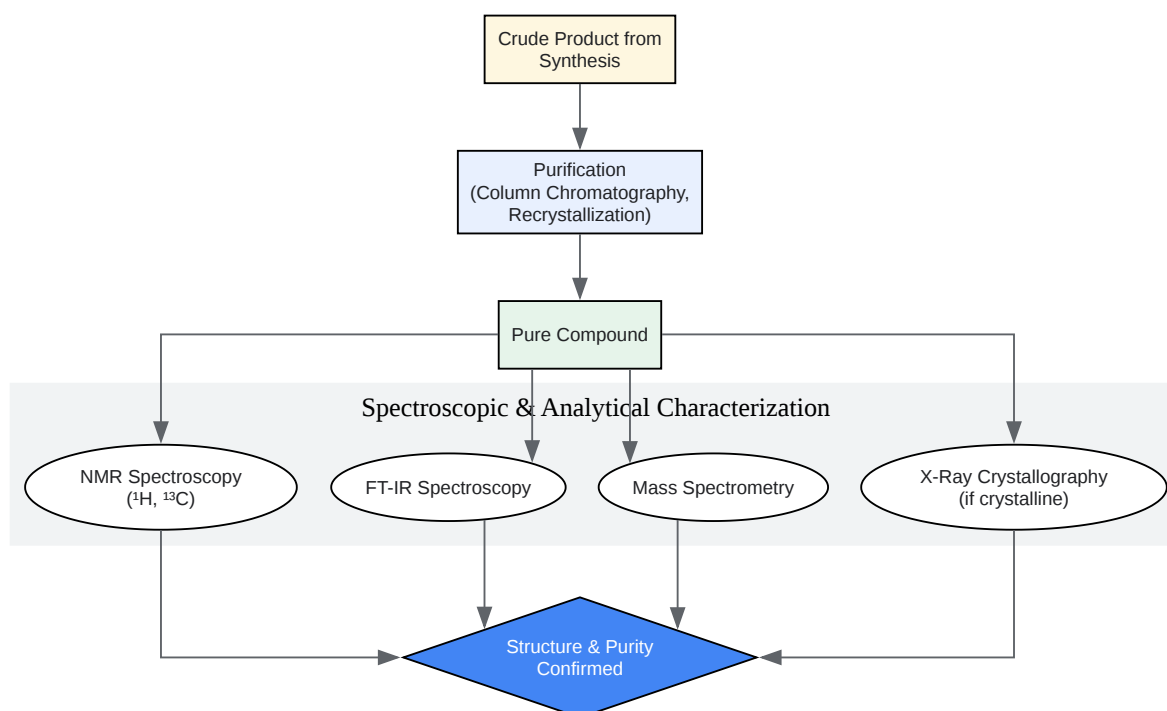
[5][9]

- **Setup:** In a round-bottom flask, combine the aryl halide (e.g., 2-bromotoluene, 1.0 eq), the arylboronic acid (e.g., (4-benzoyl)phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
- **Reaction:** Heat the reaction mixture under an inert atmosphere to reflux (typically 80-100 °C) for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
- **Extraction:** Wash the mixture with water and then with brine. Separate the organic layer, dry it over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the pure benzophenone derivative.

Part 3: Comprehensive Characterization

Unequivocal identification and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed.



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Caption: General workflow for the purification and characterization of synthesized compounds.

Spectroscopic Data Analysis

The following tables summarize the expected spectral data for the parent compound, **4-Chloro-2'-methylbenzophenone**.

Table 1: Expected NMR Spectral Data (in CDCl₃)

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment	Justification
^1H	~7.75	d	2H, Ar-H (ortho to C=O, on chloro-ring)	Deshielded by adjacent carbonyl and chloro group.
^1H	~7.45	d	2H, Ar-H (meta to C=O, on chloro-ring)	Less deshielded than ortho protons.
^1H	~7.20-7.40	m	4H, Ar-H (on methyl-ring)	Complex multiplet pattern due to ortho- and meta-couplings.
^1H	~2.30	s	3H, -CH ₃	Characteristic singlet for a methyl group attached to an aromatic ring. [10]
^{13}C	~196.5	s	C=O (Ketone)	Typical chemical shift for a diaryl ketone carbonyl carbon. [10]
^{13}C	~140-125	m	12C, Aromatic Carbons	Multiple signals in the aromatic region.
^{13}C	~20.0	s	-CH ₃	Typical chemical shift for an aryl methyl carbon. [10]

Table 2: Expected FT-IR and Mass Spectrometry Data

Technique	Feature	Expected Value/Range	Interpretation
FT-IR	Carbonyl Stretch (C=O)	1650 - 1670 cm^{-1}	Strong, sharp absorption characteristic of a conjugated ketone. [11]
FT-IR	Aromatic C-H Stretch	3000 - 3100 cm^{-1}	Medium to weak absorptions.
FT-IR	C-Cl Stretch	1000 - 1100 cm^{-1}	Absorption indicating the presence of the chloro-substituent.
MS (EI)	Molecular Ion $[\text{M}]^+$	$m/z \approx 230$	Corresponds to the molecular formula $\text{C}_{14}\text{H}_{11}\text{ClO}$. [12]
MS (EI)	Isotope Peak $[\text{M}+2]^+$	$m/z \approx 232$	Presence of ^{37}Cl isotope in a ~1:3 ratio to the $[\text{M}]^+$ peak, confirming one chlorine atom.

Crystallographic Analysis

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. If a synthesized derivative can be grown into a suitable single crystal, this technique provides precise information on bond lengths, bond angles, and the three-dimensional packing in the solid state. [13][14] The dihedral angle between the two phenyl rings is a key structural parameter for benzophenones. [14]

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